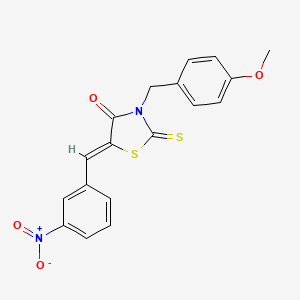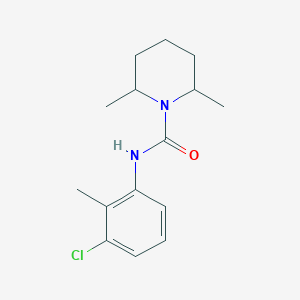![molecular formula C20H26N6O2 B5381257 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol, also known as PDP, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol acts as an inhibitor of the enzyme gamma-secretase, which is responsible for the formation of amyloid-beta plaques. By inhibiting this enzyme, 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol can reduce the formation of amyloid-beta plaques and potentially slow the progression of Alzheimer's disease. 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol also acts as a dopamine D2 receptor antagonist, which may contribute to its potential in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol can reduce the levels of amyloid-beta peptides in the brain, which are a hallmark of Alzheimer's disease. 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has been shown to increase dopamine release in the brain, which may contribute to its potential in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol is that it has shown potential in various scientific research applications, including the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol. One direction is to further investigate its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its potential side effects and toxicity in animal models. Additionally, research could be conducted to develop more efficient synthesis methods for 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol. Finally, the development of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol analogs could lead to the discovery of more potent and selective inhibitors of gamma-secretase.
Méthodes De Synthèse
The synthesis of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol involves the reaction of 2-chloro-5-nitropyridine with 4-pyrimidin-2-yl-1,4-diazepane-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 4-hydroxypiperidine to yield 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol.
Applications De Recherche Scientifique
1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of Alzheimer's disease. Studies have shown that 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has also been studied for its potential in the treatment of Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c27-17-5-11-24(12-6-17)18-4-3-16(15-23-18)19(28)25-9-2-10-26(14-13-25)20-21-7-1-8-22-20/h1,3-4,7-8,15,17,27H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWVACMSQPBSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)N3CCC(CC3)O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)


![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)

![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)